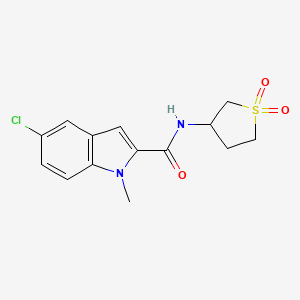

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-2-carboxamide

Descripción

This compound features a 5-chloroindole core substituted with a methyl group at the indole nitrogen (position 1) and a carboxamide group at position 2. The carboxamide side chain is linked to a 1,1-dioxidotetrahydrothiophen-3-yl moiety, which introduces a sulfone group into the structure. This sulfone group enhances polarity and may influence solubility, metabolic stability, and target binding compared to non-sulfonated analogs .

Propiedades

Fórmula molecular |

C14H15ClN2O3S |

|---|---|

Peso molecular |

326.8 g/mol |

Nombre IUPAC |

5-chloro-N-(1,1-dioxothiolan-3-yl)-1-methylindole-2-carboxamide |

InChI |

InChI=1S/C14H15ClN2O3S/c1-17-12-3-2-10(15)6-9(12)7-13(17)14(18)16-11-4-5-21(19,20)8-11/h2-3,6-7,11H,4-5,8H2,1H3,(H,16,18) |

Clave InChI |

BCZHSXKVZGQKEC-UHFFFAOYSA-N |

SMILES canónico |

CN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NC3CCS(=O)(=O)C3 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 5-cloro-N-(1,1-dióxidotetrahidrotiofen-3-il)-1-metil-1H-indol-2-carboxamida generalmente involucra múltiples pasos, comenzando desde precursores disponibles comercialmente. Una ruta sintética común incluye los siguientes pasos:

Formación del núcleo de indol: El núcleo de indol se puede sintetizar a través de la síntesis de indol de Fischer, donde la fenilhidrazina reacciona con un aldehído o cetona en condiciones ácidas.

Cloración: El núcleo de indol se clora luego usando reactivos como cloruro de tionilo o pentacloruro de fósforo para introducir el sustituyente cloro.

Formación de carboxamida: El grupo carboxamida se introduce haciendo reaccionar el indol clorado con una amina adecuada bajo condiciones de acoplamiento, a menudo utilizando reactivos como N,N'-diciclohexilcarbodiimida (DCC) y 4-dimetilaminopiridina (DMAP).

Introducción del grupo dioxidotetrahidrotiofeno:

Métodos de producción industrial

La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la pureza. Esto incluye el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción, así como técnicas de purificación como la recristalización y la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones

5-cloro-N-(1,1-dióxidotetrahidrotiofen-3-il)-1-metil-1H-indol-2-carboxamida puede sufrir varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio, lo que resulta en la reducción de grupos funcionales específicos.

Sustitución: El sustituyente cloro se puede reemplazar por otros nucleófilos a través de reacciones de sustitución nucleofílica, utilizando reactivos como metóxido de sodio o tiolato de potasio.

Reactivos y condiciones comunes

Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.

Agentes reductores: Hidruro de aluminio y litio, borohidruro de sodio.

Nucleófilos: Metóxido de sodio, tiolato de potasio.

Principales productos

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede resultar en la formación de aminas o alcoholes.

Aplicaciones Científicas De Investigación

5-cloro-N-(1,1-dióxidotetrahidrotiofen-3-il)-1-metil-1H-indol-2-carboxamida tiene varias aplicaciones de investigación científica:

Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas y como un reactivo en síntesis orgánica.

Biología: Se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.

Medicina: Se investiga por sus potenciales aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos.

Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de productos farmacéuticos.

Mecanismo De Acción

El mecanismo de acción de 5-cloro-N-(1,1-dióxidotetrahidrotiofen-3-il)-1-metil-1H-indol-2-carboxamida involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en la proliferación celular, lo que lleva a sus potenciales efectos anticancerígenos. Los objetivos moleculares y las vías exactas pueden variar dependiendo del contexto biológico específico.

Comparación Con Compuestos Similares

Comparison with Similar Indole Carboxamide Derivatives

Table 1: Structural Comparison of Key Analogs

| Compound Name | Indole Substituents | Amine Side Chain | Key Functional Groups |

|---|---|---|---|

| Target Compound | 5-Cl, 1-Me | 1,1-Dioxidotetrahydrothiophen-3-yl | Sulfone, Carboxamide |

| 5-Chloro-N-(4-(Dimethylamino)Phenethyl)-3-Pentyl-1H-Indole-2-Carboxamide (11j) | 5-Cl, 3-pentyl | 4-(Dimethylamino)phenethyl | Aromatic amine, Carboxamide |

| 5-Chloro-N-(4-Oxo-2-[4-(Trifluoromethyl)Phenyl]-1,3-Thiazolidin-3-yl)-3-Phenyl-1H-Indole-2-Carboxamide | 5-Cl, 3-Ph | 4-Oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl | Thiazolidinone, CF₃ |

| (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-Imidazol-1-yl)Propylidene]-N-(2-Chlorophenyl) Hydrazinecarboxamide (4) | None (non-indole core) | Hydrazinecarboxamide-linked benzodioxolyl/imidazolyl | Imine, Benzodioxole |

Physicochemical Properties

- Target Compound : The sulfone group increases polarity compared to lipophilic analogs like 11j (logP likely lower than 11j’s calculated 4.11). This may improve aqueous solubility but reduce membrane permeability .

Anti-Tobacco Mosaic Virus (TMV) Activity:

- Pyrazole Carboxamides (): Compounds with 4-cyano-1-aryl-pyrazole side chains showed EC₅₀ values of 12–45 μg/mL against TMV .

- Target Compound: No direct TMV data, but the sulfone group may enhance hydrogen bonding with viral targets, similar to thiazolidinone derivatives ().

Allosteric Modulation ():

- 11j and 11l: Demonstrated potency as allosteric modulators of cannabinoid receptors (e.g., EC₅₀ = 0.8 μM for 11j). The pentyl/ethyl groups at position 3 of the indole core are critical for lipid membrane interaction .

Metabolic Stability and Toxicity

- Sulfone-Containing Analogs: The 1,1-dioxidotetrahydrothiophen-3-yl group is less prone to oxidative metabolism than aromatic amines (e.g., 11j’s dimethylamino group), which may improve metabolic stability .

Actividad Biológica

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes an indole ring, a carboxamide group, and a tetrahydrothiophene moiety. The IUPAC name reflects these components:

| Property | Value |

|---|---|

| IUPAC Name | 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-2-carboxamide |

| CAS Number | 1401589-96-5 |

| Molecular Formula | C₁₈H₁₈ClN₃O₂S |

| Molecular Weight | 357.86 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may act through:

- Enzyme Inhibition : Potential inhibitory effects on key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : Interaction with specific receptors that could alter cellular signaling pathways.

Anticancer Activity

Research indicates that compounds similar to 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-2-carboxamide exhibit significant anticancer properties. For instance, studies on indole derivatives have shown promising results against various cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (Cervical Cancer) | 0.86 |

| CEM (T-Lymphocyte Leukaemia) | 0.75 |

| L1210 (Murine Leukaemia) | 0.92 |

These values indicate potent cytotoxic effects, suggesting that the compound may inhibit tumor cell proliferation effectively.

Antimicrobial Activity

In addition to anticancer properties, there is evidence supporting the antimicrobial activity of related compounds. For example, derivatives have shown activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA):

| Compound | MIC (µg/mL) |

|---|---|

| 5-chloro derivative | 37.9–113.8 |

This highlights the potential for developing new antibiotics based on the structural framework of this compound.

Case Studies

Several case studies have explored the therapeutic applications of similar compounds:

- Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry evaluated a series of indole derivatives and found that modifications at specific positions significantly enhanced their cytotoxicity against cancer cells.

- Antimicrobial Evaluation : Research documented in Antibiotics focused on thiazolidinone derivatives containing an indole fragment, demonstrating their effectiveness against various bacterial strains.

- Mechanistic Insights : A recent investigation into the mechanism revealed that certain structural modifications could lead to increased binding affinity to target proteins involved in cancer cell signaling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.